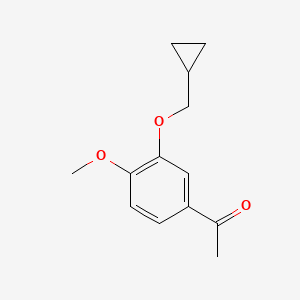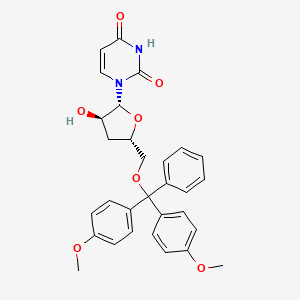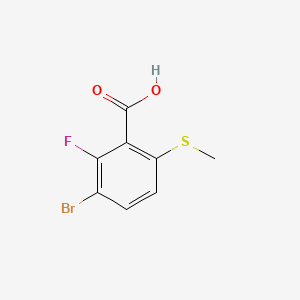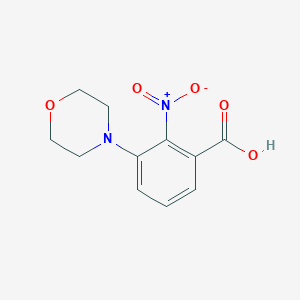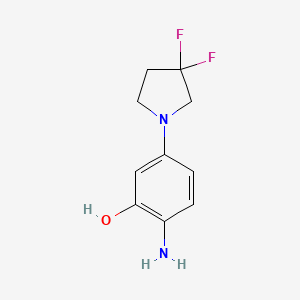
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol is a chemical compound with the molecular formula C10H12F2N2O It is characterized by the presence of an amino group, a difluoropyrrolidinyl group, and a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol typically involves the reaction of 2-amino-5-bromophenol with 3,3-difluoropyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol involves its interaction with specific molecular targets. The amino and phenol groups can form hydrogen bonds with biological molecules, while the difluoropyrrolidinyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1-(3,3-difluoropyrrolidin-1-yl)ethan-1-one: Similar structure but with an ethanone group instead of a phenol group.
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)benzamide: Similar structure but with a benzamide group instead of a phenol group.
Uniqueness
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol is unique due to the presence of both an amino group and a phenol group, which allows for diverse chemical reactivity and potential biological activity. The difluoropyrrolidinyl group further enhances its chemical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H12F2N2O |
|---|---|
Molekulargewicht |
214.21 g/mol |
IUPAC-Name |
2-amino-5-(3,3-difluoropyrrolidin-1-yl)phenol |
InChI |
InChI=1S/C10H12F2N2O/c11-10(12)3-4-14(6-10)7-1-2-8(13)9(15)5-7/h1-2,5,15H,3-4,6,13H2 |
InChI-Schlüssel |
XYJGVSJJIMZIOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1(F)F)C2=CC(=C(C=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


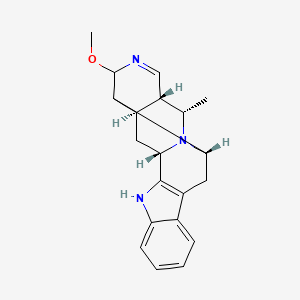
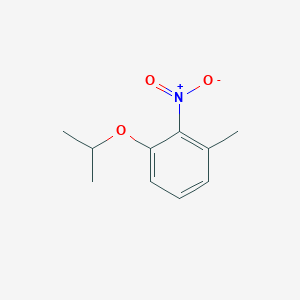
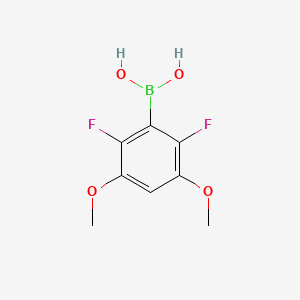
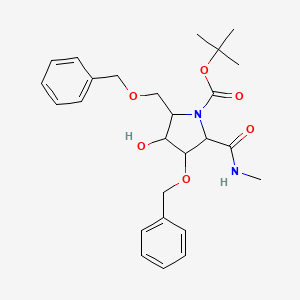
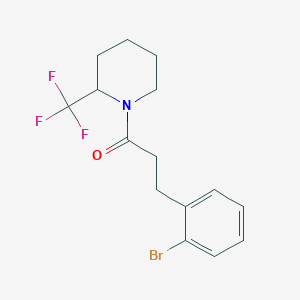
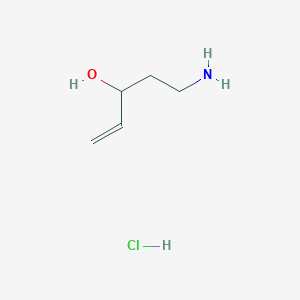


![(1S,3aR,6aS)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14763244.png)
